BENGHE Foundational & Exploratory

Check Availability & Pricing

Physical and chemical properties of (E)-1-(2-
Nitrovinyl)-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

(E)-1-(2-Nitrovinyl)-3-
Compound Name: _
(trifluoromethyl)benzene

Cat. No.: B056737

An In-depth Technical Guide to (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene, also known as 3-Trifluoromethyl-[3-
nitrostyrene, is a halogenated organic compound belonging to the class of B-nitrostyrenes.[1]
These compounds are characterized by a nitro group attached to the (-carbon of a styrene
core. The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups
significantly influences the electronic properties and reactivity of the molecule, making it a
subject of interest in synthetic organic chemistry.

B-Nitrostyrenes are recognized as versatile building blocks in organic synthesis due to their
susceptibility to a variety of chemical transformations.[2][3] They serve as potent Michael
acceptors, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which
IS a cornerstone of molecular construction.[4] This reactivity profile makes (E)-1-(2-
Nitrovinyl)-3-(trifluoromethyl)benzene a valuable intermediate for the synthesis of a diverse
range of more complex molecules, including potential pharmaceutical and agrochemical
agents. This guide provides a comprehensive overview of its physical and chemical properties,
synthesis, and reactivity, offering a technical resource for professionals in the field.
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Physicochemical and Computed Properties

The physical and chemical properties of (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene are

summarized below. These properties are crucial for its handling, storage, and application in

experimental settings.

Property Value Reference(s)
CAS Number 115665-96-8 [1][5][6]
Molecular Formula CoHeFsNO2 [51[7]
Molecular Weight 217.15 g/mol [6]
Appearance Light-yellow to yellow powder

or crystals
Melting Point 73-75 °C [6]
Purity >97% [1]

Storage Temperature

2-8°C, Sealed in dry conditions

[6]

Topological Polar Surface Area

43.14 Az [7]

(TPSA)
LogP (Octanol/Water Partition

o 2.9528 [7]
Coefficient)
Hydrogen Bond Acceptors 2 [7]
Hydrogen Bond Donors 0 [7]
Rotatable Bonds 2 [7]

Molecular Structure and Spectroscopic Data

The structure of (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene features a benzene ring

substituted with a trifluoromethyl group at the meta position and an (E)-nitrovinyl group. The "

(E)" designation indicates a trans configuration across the carbon-carbon double bond, where

the nitro group and the benzene ring are on opposite sides. This stereochemistry is generally

more stable than the corresponding (2)-isomer.
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The molecule's reactivity is dominated by the electron-deficient nature of the nitrovinyl moiety.
Both the nitro group (-NO2) and the trifluoromethyl group (-CF3) are potent electron-
withdrawing groups. This electronic pull is relayed through the conjugated system, rendering
the 3-carbon of the vinyl group highly electrophilic and susceptible to attack by nucleophiles.

Expected Spectroscopic Profile:

While specific spectra require experimental acquisition, the following characteristics can be
predicted based on the molecular structure:

'H NMR: The spectrum would show signals in the aromatic region (around 7.5-8.0 ppm)
corresponding to the protons on the benzene ring. The vinyl protons would appear as
doublets in the olefinic region (likely between 7.0 and 8.5 ppm), with a coupling constant
characteristic of a trans relationship.

e 13C NMR: The spectrum would display distinct signals for the aromatic carbons, the vinyl
carbons, and the carbon of the trifluoromethyl group (which would appear as a quartet due to
coupling with fluorine).

o 19F NMR: A single, strong signal would be expected for the three equivalent fluorine atoms of
the trifluoromethyl group.[8]

« Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the nitro
group (asymmetric and symmetric stretches, typically around 1520 cm~1 and 1340 cm™1,
respectively), the C=C double bond of the vinyl group (around 1640 cm~1), and the C-F
bonds of the trifluoromethyl group (in the 1100-1300 cm~1 region).

e Mass Spectrometry (MS): The molecular ion peak (M*) would be observed at m/z
corresponding to the molecular weight (217.15). Fragmentation patterns would likely involve
the loss of the nitro group and other characteristic fragments.

Chemical Properties and Reactivity

The chemistry of (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene is primarily dictated by the
reactivity of the nitroalkene functional group.

Michael Addition
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The most prominent reaction of 3-nitrostyrenes is the conjugate or Michael addition.[2] The
strong electron-withdrawing capacity of the nitro group makes the p-carbon of the vinyl group
highly electrophilic. This facilitates the addition of a wide range of nucleophiles, including
amines, thiols, carbanions (e.g., from malonates), and organometallic reagents.[4][9] This
reaction is a powerful tool for forming new C-C, C-N, C-S, and C-O bonds.

Michael Addition Workflow

(E)-1-(2-Nitrovinyl)-3- . ~
Ctrifluoromethyl)benzene Nucleophile (Nu~)

Nucleophilic Attack
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Intermediate
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Adduct Product

Click to download full resolution via product page

Caption: Generalized workflow for the Michael addition reaction.

Cycloaddition Reactions

The electron-deficient double bond of B-nitrostyrenes can participate as a dienophile in Diels-
Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions.[2][3] These reactions are
crucial for the construction of complex cyclic and heterocyclic systems, which are common
scaffolds in medicinal chemistry.

Reduction of the Nitro Group

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9369901/
https://pubs.acs.org/doi/10.1021/jo4007442
https://www.mdpi.com/2624-8549/6/3/23
https://www.benchchem.com/product/b056737?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC9369901/
https://www.researchgate.net/publication/376938301_Research_Progress_on_Reactions_Involving_b_-Nitrostyrene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The nitro group can be selectively reduced to various other functional groups, most commonly
an amine. This transformation is highly valuable as it converts the initial Michael adducts into o-
substituted B-arylethylamines, a privileged structural motif in many biologically active
compounds.

Synthesis and Purification

(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene is typically synthesized via a Henry reaction
(or nitroaldol condensation) followed by dehydration.

Synthetic Pathway

Base (e.g., Amine)

Catalyst

Nitroaldol Adduct .
(Intermediate) DelpEEen

G—(Trifluoromethyl)benzaldehyd(a

(E)-1-(2-Nitrovinyl)-3-
(trifluoromethyl)benzene

Click to download full resolution via product page

Caption: Synthetic workflow for (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene.

General Experimental Protocol for Synthesis:

e Reaction Setup: To a solution of 3-(trifluoromethyl)benzaldehyde and nitromethane in a
suitable solvent (e.g., methanol or ethanol), a basic catalyst (e.g., ammonium acetate or a
primary amine) is added.

o Condensation: The mixture is stirred, often at reflux, for several hours to facilitate the Henry
condensation followed by in-situ dehydration of the intermediate nitroaldol.
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» Work-up: Upon completion, the reaction mixture is cooled, often resulting in the precipitation
of the product. The crude product is collected by filtration.

 Purification: The crude solid is then purified, typically by recrystallization from a suitable
solvent like ethanol or isopropanol, to yield the final product as a crystalline solid. Purity can
be assessed by melting point determination and chromatographic techniques (TLC, HPLC).

Safety and Handling

(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene is classified as hazardous. Researchers must
consult the Safety Data Sheet (SDS) before handling.

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H334
(May cause allergy or asthma symptoms or breathing difficulties if inhaled), H412 (Harmful to
aguatic life with long-lasting effects).[6]

» Signal Word: Danger.[6]
e Pictograms: GHSO07 (Harmful), GHS08 (Health hazard).

e Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280
(Wear protective gloves/protective clothing/eye protection/face protection), P304+P340 (IF
INHALED: Remove person to fresh air and keep comfortable for breathing),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing).

Handling Recommendations: Use in a well-ventilated area or under a fume hood. Wear
appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab
coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene is a highly functionalized organic compound
with significant potential as a synthetic intermediate. Its well-defined physicochemical
properties and predictable reactivity, dominated by the electrophilic nature of the nitrovinyl
group, make it a reliable building block for constructing complex molecular architectures. The
presence of the trifluoromethyl substituent further modulates its properties and can be
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advantageous in the development of new bioactive molecules. A thorough understanding of its
properties, synthesis, and safe handling procedures is essential for its effective application in
research and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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